
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole is a chemical compound characterized by the presence of iodine, trifluoromethyl, and thiadiazole groups
Métodos De Preparación
The synthesis of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole typically involves the introduction of iodine and trifluoromethyl groups into a thiadiazole ring. One common method includes the reaction of 3-(trifluoromethyl)-1,2,4-thiadiazole with iodine under specific conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
5-Iodo-3-(trifluoromethyl)-1,2,4-thiadiazole can be compared with other similar compounds, such as:
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Another compound with similar functional groups but a different core structure.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine: A compound with a similar trifluoromethyl and iodine substitution pattern but on a pyridine ring.
The uniqueness of this compound lies in its thiadiazole core, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C3F3IN2S |
|---|---|
Peso molecular |
280.01 g/mol |
Nombre IUPAC |
5-iodo-3-(trifluoromethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C3F3IN2S/c4-3(5,6)1-8-2(7)10-9-1 |
Clave InChI |
SRNGCPBKABHVSL-UHFFFAOYSA-N |
SMILES canónico |
C1(=NSC(=N1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


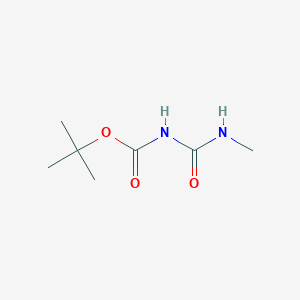

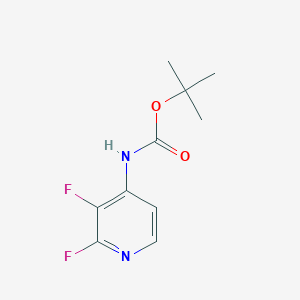
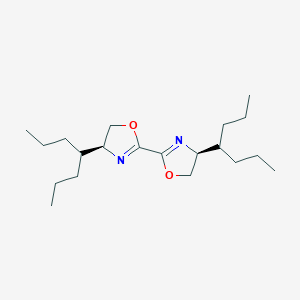


![3,3-Bis(3,5-dibromo-4-hydroxy-2-methylphenyl)-3H-benzo[d][1,2]oxathiole 2,2-dioxide](/img/structure/B12844083.png)
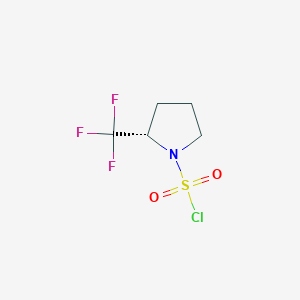


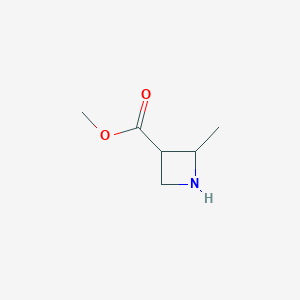
![5-Aminomethyl-3-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12844115.png)
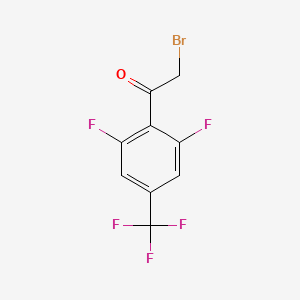
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)
